beta-Bromostyrene

Description

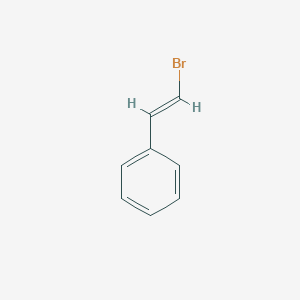

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(E)-2-bromoethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOONIIMQBGTDU-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315060 | |

| Record name | trans-β-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid with a strong floral odor; [Hawley] Yellow-green liquid; [MSDSonline] | |

| Record name | beta-Bromostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

112 °C at 20 mm Hg | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

79 °C (closed cup) | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in aqueous solution, Miscible with alcohol, ether, Sol in 4 volumes of 90% alcohol | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.395-1.424 | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.12 [mmHg] | |

| Record name | beta-Bromostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale yellow oil., Yellowish liquid | |

CAS No. |

588-72-7, 103-64-0, 1335-06-4 | |

| Record name | trans-β-Bromostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Bromostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Bromostyrene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Bromovinyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-bromoethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-β-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-bromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-BROMOSTYRENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGB403U6YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

min, - 2 °C | |

| Record name | BETA-BROMOSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for Beta Bromostyrene and Its Derivatives

Catalytic Hunsdiecker Reaction and Variants

The Hunsdiecker reaction, a classic method for the decarboxylative halogenation of carboxylic acids, has been adapted and refined for the synthesis of β-bromostyrenes. researchgate.netacs.org The traditional method often requires stoichiometric heavy metal salts and harsh conditions, prompting the development of catalytic variants to improve efficiency and environmental compatibility. acs.orgsharif.edu

Cinnamic acid and its derivatives are the primary precursors for synthesizing beta-bromostyrene via the Hunsdiecker reaction. sigmaaldrich.cnscientificlabs.ie This transformation is a decarboxylative bromination, where the carboxylic acid group of the α,β-unsaturated cinnamic acid is replaced by a bromine atom. researchgate.net The reaction can be applied to a range of substituted cinnamic acids, allowing for the creation of various this compound derivatives. researchgate.netscience.gov For instance, a convenient salt-free approach using diacetoxyiodobenzene (B1259982) (IBD) and tetraethylammonium (B1195904) bromide (TEAB) has been shown to be effective for cinnamic acids with diverse substituents, yielding the corresponding β-bromostyrenes. researchgate.net Similarly, trans-4-methoxycinnamic acid can be stereoselectively converted to its corresponding this compound derivative. acs.org

A tandem reaction sequence starting from cinnamic acids can produce cis-β-bromostyrene derivatives stereospecifically through the formation of isolable β-lactone intermediates. smolecule.comnih.gov Another approach involves the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids, which are themselves derived from cinnamic acids, to yield (Z)-β-bromostyrenes.

Research has focused on developing efficient catalyst systems to overcome the limitations of the classical Hunsdiecker reaction. While traditional methods used silver salts, modern variants employ a range of catalysts.

One notable catalytic system involves the use of lithium acetate (B1210297) (LiOAc) with N-bromosuccinimide (NBS). google.com This system has been used to stereoselectively synthesize trans-β-bromostyrene from cinnamic acid. google.com Another significant advancement is the development of a "green" Hunsdiecker reaction. This method utilizes sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) as a catalyst in an aqueous medium with potassium bromide (KBr) and hydrogen peroxide (H₂O₂), offering an environmentally friendlier alternative that produces β-bromoalkenes in high yields. researchgate.netrsc.org

The table below summarizes various catalyst systems used for the synthesis of this compound from cinnamic acid derivatives.

| Catalyst/Reagent System | Precursor | Product | Yield | Reference |

| LiOAc (10%), NBS | Cinnamic Acid | trans-β-Bromostyrene | High | google.com |

| Na₂MoO₄·2H₂O, KBr, H₂O₂ | α,β-Unsaturated Aromatic Carboxylic Acids | β-Bromostyrenes | High | researchgate.netrsc.org |

| AgOAc, AcOH | anti-3-Aryl-2,3-dibromopropanoic Acids | (E)-β-Arylvinyl bromides | High | researchgate.net |

| KF/Al₂O₃ | anti-2,3-dibromo-3-aryl propanoic acid | (Z)-β-Bromostyrene | 89% | sharif.edu |

Controlling the stereochemistry of the resulting double bond is a critical aspect of synthesizing this compound. Different methodologies have been developed to selectively produce either the (E) or (Z) isomer.

The synthesis of (E)-β-arylvinyl bromides can be achieved with high stereoselectivity through the microwave-induced reaction of anti-3-aryl-2,3-dibromopropanoic acids using a silver acetate-acetic acid system. researchgate.net A reaction of cinnamic acid with N-bromosuccinimide (NBS) and a catalytic amount of lithium acetate also stereoselectively produces trans-β-bromostyrene. google.com

Conversely, the stereospecific synthesis of cis-β-bromostyrene derivatives has been accomplished from cinnamic acids via a tandem sequence that proceeds through β-lactone intermediates. researchgate.netnih.gov An alternative and efficient method for the stereoselective synthesis of (Z)-β-bromostyrenes involves the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids using potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃). sharif.edu This method provides good to excellent yields and high selectivity for the (Z)-isomer. sharif.edu

The table below details results from the stereoselective synthesis of (Z)-β-bromostyrenes using KF/Al₂O₃.

| Precursor (anti-2,3-dibromo-3-aryl propanoic acid) | Product | Yield (%) | Z/E Ratio | Reference |

| 3-Phenyl | (Z)-β-Bromostyrene | 89 | 98:2 | sharif.edu |

| 3-(4-Methylphenyl) | (Z)-β-Bromo-4-methylstyrene | 91 | 99:1 | sharif.edu |

| 3-(2-Bromophenyl) | (Z)-β-Bromo-2-bromostyrene | 85 | 99:1 | sharif.edu |

| 3-(4-Bromophenyl) | (Z)-β-Bromo-4-bromostyrene | 88 | 92:8 | sharif.edu |

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of this compound.

Microwave irradiation dramatically accelerates chemical reactions by enabling rapid and efficient heating of the reaction mixture. psu.edu This leads to a significant reduction in reaction times, often from hours to mere minutes. researchgate.netpsu.edu For example, the Hunsdiecker reaction to synthesize β-bromoarylenes from substituted cinnamic acids can be completed in as little as one minute under microwave irradiation. google.com

This rapid heating is not only time-efficient but can also lead to increased product yields and cleaner reactions. researchgate.net The microwave-assisted synthesis of (E)-β-arylvinyl bromides from anti-3-aryl-2,3-dibromopropanoic acids is completed in minutes, showcasing the kinetic enhancement. researchgate.net Studies on the derivatization of cinnamic acid have confirmed that microwave-assisted synthesis is a fast, reliable, and robust method. nih.gov

The integration of polymer-supported reagents with microwave-assisted synthesis represents a significant step towards greener and more efficient chemical processes. researchgate.netresearchgate.net A novel polymeric reagent, synthesized by anchoring a bromo-derivative of 2-pyrrolidone onto a divinylbenzene (B73037) cross-linked polystyrene matrix, has been successfully used for the decarboxylative bromination of trans-cinnamic acid to trans-β-bromostyrene. researchgate.netresearchgate.netdntb.gov.ua

This combination offers several key advantages:

Solvent-Free Conditions : The reaction can be conducted without a solvent, reducing chemical waste. researchgate.net

High Efficiency : The method achieves 100% conversion and selectivity. researchgate.net

Rapid Reactions : The synthesis is completed in a very short period under microwave exposure. researchgate.net

Simplified Workup : The use of a solid-supported reagent simplifies product isolation. researchgate.netresearchgate.net

Reagent Stability and Reusability : The polymeric reagent exhibits good stability and can be recycled without a significant loss of activity. researchgate.netresearchgate.net

This approach exemplifies a modern, sustainable strategy for the synthesis of this compound. acs.orgacs.org

Decarboxylative Elimination Strategies

Decarboxylative elimination represents a significant pathway for the synthesis of β-bromostyrene, starting from cinnamic acid derivatives. This approach involves the removal of a carboxyl group and a bromine atom from a precursor molecule.

From 2,3-Dibromo-3-phenylpropanoic Acid Derivatives

A primary method for synthesizing β-bromostyrene involves the decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid. acs.orgjst.go.jp This precursor is typically generated through the bromination of cinnamic acid. murov.infonih.gov The subsequent transformation to β-bromostyrene is achieved by treating the dibrominated acid with a base. chemicalbook.comchemicalbook.in The reaction essentially combines decarboxylation with dehydrobromination.

Regio- and Stereoselective Decarboxylation

The stereochemical outcome of the decarboxylative elimination, yielding either the (E)- or (Z)-isomer of β-bromostyrene, is highly dependent on the reaction conditions, particularly the choice of solvent and reagents. acs.orgacs.org The solvent's polarity can influence the transition state, thereby directing the elimination pathway. For example, polar aprotic solvents may stabilize the transition states that lead to anti-elimination.

Significant control over stereoselectivity has been achieved through specific reagent systems:

(Z)-Isomer Synthesis : The debrominative decarboxylation of anti-2,3-dibromoalkanoic acids using a combination of potassium fluoride on alumina (KF/Al₂O₃) in a dimethylformamide and water mixture at 100°C has been shown to produce (Z)-β-bromostyrenes with greater than 98% stereoselectivity. researchgate.net This method provides a reliable route to geometrically pure (Z)-vinyl bromides. sharif.edu

(E)-Isomer Synthesis : Conversely, the treatment of anti-3-aryl-2,3-dibromopropanoic acids with silver acetate (AgOAc) in acetic acid (AcOH) stereoselectively yields (E)-β-arylvinyl bromides in high yields. nih.gov The use of microwave irradiation can accelerate this reaction, reducing the time to mere minutes. nih.gov

The following table summarizes the stereoselective synthesis of various (Z)-β-bromostyrene derivatives using the KF/Al₂O₃ system. sharif.edu

| Starting Material (Substituted Cinnamic Acid Dibromide) | Product (Substituted (Z)-β-bromostyrene) | Yield (%) | Z:E Ratio |

| 4-Methyl | 4-Methyl-(Z)-β-bromostyrene | 82 | 86:14 |

| 4-Bromo | 4-Bromo-(Z)-β-bromostyrene | 85 | 92:8 |

| 4-Methoxy | 4-Methoxy-(Z)-β-bromostyrene | 78 | 18:82* |

| 3-Methoxy-4-hydroxy | 3-Methoxy-4-hydroxy-(Z)-β-bromostyrene | 80 | >98:2 |

| Note: The 4-Methoxy derivative predominantly forms the (E)-isomer under these specific conditions. |

Bromination of Styrene (B11656) Derivatives and Subsequent Transformations

Another major pathway to β-bromostyrene begins with the direct bromination of styrene, followed by an elimination reaction. smolecule.com

Electrophilic Bromination Mechanisms

The reaction between styrene and molecular bromine is a classic example of electrophilic addition to an alkene. youtube.com The double bond of the styrene acts as a nucleophile, attacking the bromine molecule. youtube.com Kinetic studies of the bromination of various substituted styrenes in anhydrous acetic acid support a mechanism that involves a highly unsymmetrical bromonium ion intermediate rather than a simple, open carbocation. cdnsciencepub.comresearchgate.net This three-membered ring intermediate has a partial positive charge distributed between the two carbons and the bromine atom. youtube.com The subsequent attack by the bromide ion (Br⁻) occurs in an Sₙ2-like fashion, leading to the formation of the vicinal dibromide, (1,2-dibromoethyl)benzene. youtube.comuniovi.es

Dehydrobromination Pathways and Isomer Formation

Following the formation of the styrene dibromide intermediate, β-bromostyrene is generated through dehydrobromination, the elimination of a molecule of hydrogen bromide (HBr). This elimination is typically induced by a base. bartleby.com The mechanism of this step can influence which isomer of β-bromostyrene is formed. One proposed pathway involves an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, particularly when the β-carbon is activated by an electron-withdrawing group. uniovi.es

Studies on the alkaline dehydrobromination of β-bromostyrene isomers have shown that the reaction rates and mechanisms are distinct for cis and trans elimination. The elimination from cis-β-bromostyrene (to form phenylacetylene) and trans-β-bromostyrene can proceed through different pathways, with a concerted process suggested for trans elimination and a multi-stage, carbanion-intermediate process for cis elimination. lookchem.com The stereochemistry of the starting dibromide and the reaction conditions for the dehydrobromination step are critical in determining the final E/Z isomer ratio of the β-bromostyrene product. sciencemadness.org

Novel and Emerging Synthetic Routes

Research continues to uncover new and more efficient methods for synthesizing β-bromostyrene, often focusing on one-pot procedures, improved stereoselectivity, and greener reaction conditions.

Borylative Coupling/Halodeborylation : A highly stereoselective one-pot protocol has been developed starting from styrenes. rsc.org This method involves a catalytic borylative coupling reaction to form an (E)-2-aryl-1-borylethene intermediate, which is then subjected to halodeborylation. Critically, the stereochemical outcome can be controlled by the order of reagent addition in the second step. Adding a base before bromine leads to the (E)-β-bromostyrene, while adding bromine before the base preferentially forms the (Z)-isomer. rsc.org

Tandem Bromination-Decarboxylation : A method for synthesizing cis-β-bromostyrene derivatives stereospecifically from cinnamic acids proceeds through stable and isolable β-lactone intermediates. researchgate.net

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to dramatically reduce reaction times for the conversion of 2,3-dibromoalkanoic acids to (Z)-1-bromo-1-alkenes in the presence of triethylamine (B128534). researchgate.net Similarly, microwave heating accelerates the reaction of anti-3-aryl-2,3-dibromopropanoic acids with AgOAc to form (E)-β-arylvinyl bromides. nih.gov

"Green" Bromination : Environmentally benign approaches using an H₂O₂-HBr system or N-bromosuccinimide (NBS) in water have been developed for the efficient bromination of styrene at ambient temperature without the need for metal or acid catalysts. researchgate.net

The following table shows the influence of reagents on the stereoselectivity of the halodeborylation of (E)-1-(4′,4′,5′,5′-tetramethyl)-1′,3′,2′-dioxaborolanyl-2-phenylethene. rsc.org

| Entry | Halogenating Agent | Base | Order of Addition | Product | Yield (%) | Selectivity (E:Z) |

| 1 | I₂ | NaOMe | Base then I₂ | (E)-β-Iodostyrene | 98 | >99:1 |

| 2 | Br₂ | NaOMe | Base then Br₂ | (E)-β-Bromostyrene | 98 | 98:2 |

| 3 | Br₂ | NaOMe | Br₂ then Base | (Z)-β-Bromostyrene | 95 | 5:95 |

Tandem Reactions Involving Beta-Lactone Intermediates

A stereospecific method for synthesizing cis-β-bromostyrene derivatives from cinnamic acids has been developed, proceeding through a tandem substitutive bromination-decarboxylation sequence involving a β-lactone intermediate. researchgate.netnih.gov In this process, the treatment of a cinnamic acid with bromine leads to the formation of an isolable β-lactone. nih.gov These β-lactone intermediates are generally stable and can be purified, though purification is not required for the subsequent reaction step. researchgate.netnih.gov

The reaction sequence is initiated by the bromination of cinnamic acids, which yields the corresponding β-lactones. nih.gov Subsequent treatment of the crude or isolated β-lactone with a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), induces an E1cb-like elimination. nih.gov The mechanism involves the deprotonation of the α-proton, followed by a concerted displacement of the C-O bond and C=C double bond formation to yield a carboxylate intermediate. nih.gov This intermediate then undergoes decarboxylation to form a Z-vinyl carbanion, which is subsequently protonated to afford the (Z)-β-bromostyrene product with high stereospecificity. nih.gov While DBU is highly effective, other bases like triethylamine were found to be less efficient, requiring higher temperatures and resulting in lower yields. nih.gov

This tandem sequence provides an efficient and highly stereospecific route to cis-β-bromostyrenes from readily available cinnamic acids. nih.govsmolecule.com The method is applicable to cinnamic acids bearing a variety of substituents on the aromatic ring. nih.gov

Data sourced from research findings. nih.gov

Synthesis from Hydrazones of Aromatic Aldehydes

A novel stereoselective method for the preparation of β-bromostyrene involves the reaction of hydrazones derived from aromatic aldehydes with bromoform (B151600) in the presence of a copper catalyst. researchgate.netresearchgate.net This catalytic olefination reaction (COR), developed by Shastin and coworkers, utilizes copper(I) chloride (CuCl) to facilitate the transformation. researchgate.netresearchgate.net This approach represents an important extension of olefination chemistry, providing a direct route from aldehydes to vinyl bromides. researchgate.net

In a related copper-catalyzed process, hydrazones of aromatic aldehydes were found to react with 1,2-dibromo-1,1,2,2-tetrafluoroethane (CBrF₂–CBrF₂) and CuCl. researchgate.net This reaction initially forms (3-bromo-2,2,3,3-tetrafluoropropyl)arenes, which can then undergo stereoselective elimination of hydrogen fluoride (HF) upon treatment with sodium hydroxide (B78521) to yield exclusively the Z-isomers of the corresponding fluoro-containing alkenes. researchgate.net These findings highlight the versatility of using aldehyde hydrazones as starting materials in copper-catalyzed systems for the synthesis of complex halogenated styrenes. researchgate.net

Halodeborylation Strategies

Halodeborylation has emerged as a powerful and stereoselective strategy for synthesizing both (E)- and (Z)-β-arylvinyl bromides. rsc.org A one-pot procedure combining borylative coupling and subsequent halodeborylation allows for the conversion of styrenes and vinyl boronates into the target vinyl bromides. researchgate.netrsc.org

The process begins with the ruthenium-catalyzed borylative coupling of a styrene with a vinyl boronate, such as 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, which stereoselectively produces an (E)-2-aryl-1-borylethene intermediate. rsc.org The subsequent halodeborylation of this intermediate can be controlled to yield either the (E) or (Z) isomer of the β-bromostyrene. rsc.org

The stereochemical outcome of the bromodeborylation step is critically dependent on the order of addition of the base and the brominating agent (e.g., molecular bromine, Br₂). rsc.org

For (E)-β-Bromostyrene : The addition of a base, such as sodium methoxide, to the reaction mixture before the dropwise addition of bromine results in the preferential formation of the (E)-isomer. rsc.org

For (Z)-β-Bromostyrene : Reversing the order of addition, where bromine is introduced before the base, leads to the selective formation of the (Z)-isomer. rsc.org

This method offers excellent control over the product's stereochemistry and is applicable to a range of substituted styrenes. rsc.orgrsc.org

Table 2: Optimization of Bromodeborylation of (E)-1-(4′,4′,5′,5′-tetramethyl-1′,3′,2′-dioxaborolanyl)-2-phenylethene

| Entry | Halogenating Agent | Base | Order of Addition | Temperature (°C) | Product Isomer | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Br₂ | NaOMe | Base then Br₂ | -20 | (E)-β-Bromostyrene | 87 |

| 2 | Br₂ | NaOMe | Br₂ then Base | -20 | (Z)-β-Bromostyrene | 88 |

| 3 | NBS | - | - | rt | (E)-β-Bromostyrene | 75 |

Data sourced from research findings. rsc.org

Transition-Metal-Free Approaches for Vinylations

While the previous sections focused on the synthesis of β-bromostyrene, this compound is also a key reactant in various transformations, including transition-metal-free vinylation reactions. researchgate.netnih.gov These methods provide an inexpensive and more environmentally benign alternative to traditional metal-catalyzed cross-couplings. nih.gov

One notable application is the α-vinylation of enolizable ketones with β-bromostyrenes. researchgate.netnih.gov Using a potassium tert-butoxide (KOtBu) and N-methyl-2-pyrrolidone (NMP) system, β,γ-unsaturated ketones with an E configuration can be synthesized in excellent yields and with high selectivity. researchgate.netulaval.ca The transformation is believed to proceed through phenylacetylene (B144264) and propargylic alcohol intermediates. researchgate.netulaval.ca This reaction allows for the formation of C(sp³)–C(sp²) bonds without the need for a transition metal catalyst. ulaval.ca

Another significant transition-metal-free reaction is the chemo- and regioselective vinylation of azaallyls with β-bromostyrenes. nih.gov This novel cross-coupling protocol delivers highly substituted allylic amines in excellent yields (up to 99%). nih.gov The reaction proceeds efficiently with various substituted trans-β-aryl vinyl bromides, including those with electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov For instance, trans-β-bromostyrene reacts with ketimines in the presence of a base like lithium bis(trimethylsilyl)amide to furnish the vinylated products. nih.gov Mechanistic studies suggest the possibility of dual reaction pathways involving both ketimine anions and radical intermediates. nih.gov

Mechanistic Investigations of Beta Bromostyrene Reactions

Reaction Mechanisms in Stereoselective Formation

The stereoselective formation of beta-bromostyrene isomers, primarily (E)- and (Z)-beta-bromostyrene, is often achieved through the decarboxylative elimination of cinnamic acid dibromides. The mechanism of this transformation has been a subject of investigation to understand the factors governing the stereochemical outcome. Early studies by Grovenstein and Lee explored the transformation of erythroid and threo-2,3-dibromo-3-phenylpropanoic acids into this compound under various conditions. Their work laid the groundwork for understanding the stereochemistry and mechanism of this key reaction.

More recent methods have focused on achieving high stereoselectivity. For instance, a tandem substitutive bromination-decarboxylation sequence starting from cinnamic acids allows for the stereospecific synthesis of cis-β-bromostyrene derivatives via stable β-lactone intermediates. Similarly, rapid and highly stereoselective conversions of trans-cinnamic acids to the corresponding beta-bromostyrenes have been developed, highlighting the importance of mechanistic understanding in designing efficient synthetic protocols. The choice of reagents and reaction conditions plays a pivotal role in directing the reaction towards the desired isomer, often by favoring a specific mechanistic pathway, such as an E1cb or E2 elimination.

The dehydrobromination of this compound to form phenylacetylene (B144264) is a classic example of a β-elimination reaction. While the concerted E2 mechanism is common for many alkyl halides, studies on this compound suggest the involvement of a stepwise E1cb (Elimination Unimolecular conjugate Base) mechanism under certain conditions. The E1cb mechanism involves two steps: the initial reversible or irreversible deprotonation of the substrate by a base to form a carbanion intermediate, followed by the rate-determining expulsion of the leaving group.

Key evidence for the E1cb pathway in the dehydrobromination of trans-β-bromostyrene comes from isotopic labeling studies. Research by Mąkosza and Chesnokov demonstrated that when the reaction is carried out in a D2O medium, a rapid hydrogen/deuterium (B1214612) exchange occurs at the β-carbon of the unreacted this compound, while no deuterium is incorporated at the α-carbon. This observation strongly supports the formation of a vinyl carbanion intermediate, a hallmark of the E1cb mechanism. Their findings pointed towards an irreversible E1cb pathway for the base-induced dehydrobromination of trans-β-bromostyrene.

Furthermore, the synthesis of cis-β-bromostyrene derivatives from β-lactone intermediates is also proposed to proceed through an E1cb-like mechanism. In this sequence, a base deprotonates the α-proton to form an intermediate which then undergoes elimination to yield the Z-vinyl bromide stereospecifically. The stability of the intermediate carbanion, which is influenced by the substituents on the phenyl ring and the nature of the solvent, is a critical factor favoring the E1cb pathway.

The competition between the concerted E2 and the stepwise E1cb elimination pathways is highly sensitive to the reaction conditions, including the strength of the base, the nature of the solvent, and the specific isomer of this compound being used.

Kinetic studies on the alkaline dehydrobromination of cis- and trans-beta-bromostyrenes have provided significant insights into how these factors influence the reaction mechanism. The reaction of both isomers with sodium hydroxide (B78521) in 90% ethanol was found to be second-order. However, the rates and mechanisms are profoundly affected by the choice of base and solvent. For instance, when using potassium t-butoxide in t-butyl alcohol, the dehydrobromination of cis-beta-bromostyrene is significantly faster than that of the trans-isomer. This rate difference is attributed to a greater stabilization of the transition state for the cis-isomer.

The solvent also plays a crucial role in determining the stereochemical course of reactions. For example, the decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid can yield either the (E)- or (Z)-isomer of this compound depending on the solvent, illustrating a powerful solvent effect on the stereochemical outcome. The use of bulky bases, such as potassium t-butoxide, can favor the formation of the less sterically hindered product by influencing the regioselectivity and stereoselectivity of the elimination. In contrast, smaller bases like ethoxide or hydroxide may lead to different product distributions. The interplay between the substrate's stereochemistry, the base's steric bulk and strength, and the solvent's polarity and ability to stabilize intermediates collectively dictates the dominant mechanistic pathway.

In the literature of elimination reactions, a spectrum of mechanisms exists between the purely concerted E2 and the stepwise E1cb pathways.

Computational and Theoretical Chemistry Studies of Reaction Mechanisms

Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby providing invaluable insights into reaction mechanisms. By replacing an atom with one of its heavier isotopes, such as deuterium (²H) for hydrogen (¹H) or carbon-13 (¹³C) for carbon-12 (¹²C), researchers can follow the labeled atom's position in the products, revealing information about bond-breaking and bond-forming steps.

While direct and specific isotopic labeling studies on the reaction mechanisms of this compound itself are not extensively detailed in the reviewed literature, the principles of this technique are widely applied in analogous systems to understand fundamental reaction pathways that are relevant to this compound. For instance, in palladium-catalyzed cross-coupling reactions, a common transformation for this compound, ¹³C kinetic isotope effects (KIEs) are utilized to probe the mechanism of the Suzuki-Miyaura reaction. nih.gov By measuring the reaction rates of molecules containing ¹²C versus ¹³C at the carbon-bromine bond, researchers can determine if the cleavage of this bond is the rate-determining step. A significant KIE (a value greater than 1) suggests that the C-Br bond is broken in the slowest step of the reaction. nih.govwikipedia.org

Deuterium labeling is another crucial tool. In many catalytic cycles, the scrambling or exchange of deuterium atoms can indicate the reversibility of certain steps, such as oxidative addition or beta-hydride elimination. While a specific study on this compound was not identified, the general methodology is broadly applicable. For example, in the Heck reaction, another key transformation for vinyl halides like this compound, deuterium labeling of the olefin can help to elucidate the stereochemistry of the carbopalladation and beta-hydride elimination steps.

The synthesis of isotopically labeled this compound has been reported, which opens the door for future mechanistic studies. For example, a synthetic route that easily introduces deuterium into the this compound molecule has been developed, with the potential for use in photolabeling studies where the deuterated fragments can be detected by mass spectrometry.

Kinetics and Thermodynamics of this compound Transformations

The outcome of a chemical reaction is often governed by the interplay of kinetics and thermodynamics. Kinetic control favors the product that is formed fastest, while thermodynamic control leads to the most stable product. Understanding these principles is crucial for controlling the isomeric composition of this compound and for elucidating the mechanisms of its rearrangements.

Kinetic Control versus Thermodynamic Control in Isomer Formation

The synthesis of this compound can yield both the (E)- and (Z)-isomers. The ratio of these isomers can often be influenced by the reaction conditions, highlighting the principles of kinetic and thermodynamic control. An illustrative experiment in chemical education involves the synthesis of (E)-beta-bromostyrene, where the concepts of kinetic and thermodynamic control are central to understanding the product distribution. askfilo.com

In many reactions, the initially formed product mixture may be enriched in the less stable isomer (the kinetic product) because it is formed via a lower energy transition state. However, if the reaction is allowed to proceed for a longer time or at a higher temperature, this less stable isomer can equilibrate to the more stable isomer (the thermodynamic product). For this compound, the (E)-isomer is generally more stable than the (Z)-isomer due to reduced steric hindrance between the phenyl group and the bromine atom.

The table below summarizes the general principles of kinetic versus thermodynamic control in the context of this compound isomer formation.

| Control Type | Favored Product | Reaction Conditions | Key Factor |

| Kinetic Control | The isomer that forms faster (often the less stable isomer). | Lower temperatures, shorter reaction times. | Lower activation energy for formation. |

| Thermodynamic Control | The most stable isomer (generally the (E)-isomer). | Higher temperatures, longer reaction times, presence of an equilibrating agent. | Lower Gibbs free energy of the product. |

Rearrangement Mechanisms

This compound can be formed through the rearrangement of other cyclic isomers. A notable example is the rearrangement of bromocyclooctatetraene to trans-beta-bromostyrene. researchgate.netacs.org The kinetics of this transformation have been studied, revealing a significant solvent dependence on the reaction rate. The first-order rate constant for this rearrangement increases dramatically from approximately 10⁻⁷ s⁻¹ in a nonpolar solvent like cyclohexane to about 10⁻³ s⁻¹ in a polar aprotic solvent like acetonitrile at 80°C. askfilo.com This strong solvent effect suggests the involvement of a charged or highly polar intermediate in the rate-determining step of the rearrangement.

The proposed mechanism for this rearrangement likely involves an electrocyclic ring-opening of a bicyclic intermediate, which is in equilibrium with bromocyclooctatetraene. The polar solvent stabilizes the transition state of this ring-opening process, thus accelerating the reaction. The stereospecific formation of the trans-isomer suggests a concerted or stereochemically defined pathway for the final steps of the rearrangement.

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the outcome of reactions involving this compound, particularly in the context of modern cross-coupling chemistry. Transition metal catalysts, in particular, provide low-energy pathways for the formation of new carbon-carbon and carbon-heteroatom bonds, often proceeding through well-defined organometallic intermediates.

Transition Metal Catalysis Mechanistic Insights

Transition metal catalysts, most notably those based on palladium and nickel, are extensively used to mediate cross-coupling reactions with this compound. The general mechanism for these reactions, such as the Suzuki, Heck, and Stille couplings, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents), and reductive elimination.

Oxidative Addition: The active low-valent transition metal complex (e.g., Pd(0)) reacts with this compound, cleaving the carbon-bromine bond and forming a new organometallic complex where the metal has been oxidized (e.g., to Pd(II)).

Transmetalation: In reactions like the Suzuki or Stille coupling, the organic group from an organometallic reagent (e.g., an organoboron or organotin compound) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple to form the final product, and the palladium catalyst is regenerated in its low-valent state, ready to start a new cycle.

The nature of the ligands on the metal center is crucial in modulating the reactivity and stability of the catalytic species throughout this cycle. For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition step and prevent catalyst decomposition.

Organometallic Intermediates in Cross-Coupling

In nickel-catalyzed cross-coupling reactions, for example, an organonickel intermediate is formed upon the oxidative addition of this compound to a Ni(0) species. A study on the cross-coupling of tertiary alkyl Grignard reagents with this compound catalyzed by a dichloro[1,1'-bis(diphenylphosphino)ferrocene]nickel(II) complex highlights the importance of such intermediates. jst.go.jp Similarly, palladium-catalyzed reactions of this compound with organolithium reagents proceed via organopalladium intermediates.

The following table provides examples of organometallic intermediates postulated in various cross-coupling reactions of this compound.

| Reaction Type | Catalyst/Reagent | Postulated Organometallic Intermediate |

| Nickel-catalyzed Coupling | Ni(dppf)Cl₂ / Alkyl-MgBr | [Ni(dppf)(styryl)(alkyl)] |

| Palladium-catalyzed Coupling | Pd(PPh₃)₄ / Aryl-Li | [Pd(PPh₃)₂(styryl)(aryl)] |

| Suzuki Coupling | Pd(0) / Aryl-B(OR)₂ | [Pd(L)₂(styryl)(aryl)] |

| Stille Coupling | Pd(0) / Aryl-SnR₃ | [Pd(L)₂(styryl)(aryl)] |

These organometallic species are typically transient and not directly observed under catalytic conditions. However, their existence is inferred from mechanistic studies, including stoichiometric reactions and computational modeling, and they are fundamental to our understanding of how these powerful bond-forming reactions occur.

Base-Mediated Processes and Dienolate Formation

The interaction of this compound with bases gives rise to a range of chemical transformations, the most prominent of which is dehydrobromination to yield phenylacetylene. The mechanistic pathway of these reactions is highly dependent on the nature of the base, the solvent, and the specific substitution pattern of the styrene (B11656) derivative. While the formation of a dienolate from this compound is not a commonly reported or well-established process, an examination of the plausible mechanistic steps involved in base-mediated reactions provides insight into this potential yet elusive pathway.

The primary and well-documented base-mediated reaction of this compound is the elimination of hydrogen bromide to form phenylacetylene. This reaction typically proceeds via an E2 (bimolecular elimination) or an E1cb (unimolecular elimination via conjugate base) mechanism. The choice between these pathways is influenced by the reaction conditions. Strong, non-bulky bases in polar aprotic solvents tend to favor the E2 mechanism, which involves a concerted removal of the alpha-proton and expulsion of the bromide ion.

In contrast, the E1cb mechanism involves a two-step process where the base first abstracts a proton to form a carbanionic intermediate, which then expels the leaving group. For this compound, this would involve the deprotonation at the alpha-position to form a vinyl carbanion. This carbanion is stabilized by the adjacent phenyl ring through resonance. The subsequent loss of the bromide ion from this intermediate leads to the formation of phenylacetylene.

The potential for dienolate formation from this compound would necessitate the removal of a proton from the phenyl ring, a process that is generally not favored due to the lower acidity of vinylic and aromatic protons compared to alpha-protons adjacent to a stabilizing group. A dienolate is a resonance-stabilized anion with the negative charge delocalized over a system of two double bonds and an oxygen atom. In the case of this compound, which lacks a carbonyl group, the analogous species would be a carbanion with the charge delocalized over the vinyl group and the phenyl ring.

For a true dienolate to form from a derivative of this compound, the molecule would need to possess a carbonyl or a similar electron-withdrawing group in conjugation with the styrene system. For instance, in a compound like 1-bromo-4-phenylbut-3-en-2-one, a strong base could potentially abstract a proton from the carbon alpha to the carbonyl group, leading to the formation of a dienolate. The negative charge would be delocalized over the oxygen atom, the alpha-carbon, and the gamma-carbon.

However, in the case of unsubstituted this compound, the formation of a species that could be described as a "dienolate" in the absence of a carbonyl group is mechanistically challenging. Deprotonation would preferentially occur at the alpha-vinylic position due to the inductive effect of the bromine and the resonance stabilization offered by the phenyl group, leading to the vinyl anion that precedes elimination. Deprotonation of the phenyl ring would require an exceptionally strong base and is not a typical pathway under standard base-mediated reaction conditions.

The following table summarizes the expected outcomes of the reaction of this compound with different types of bases, highlighting the prevalence of elimination over other potential pathways.

| Base Type | Strength | Expected Primary Reaction | Plausibility of "Dienolate" Formation |

| Hydroxides (e.g., NaOH, KOH) | Strong | Elimination (E2/E1cb) to Phenylacetylene | Very Low |

| Alkoxides (e.g., NaOEt, KOtBu) | Strong | Elimination (E2/E1cb) to Phenylacetylene | Very Low |

| Amides (e.g., NaNH2, LDA) | Very Strong | Elimination (E2/E1cb) to Phenylacetylene | Low |

| Organolithiums (e.g., n-BuLi) | Very Strong | Elimination and/or Metal-Halogen Exchange | Low |

Applications of Beta Bromostyrene in Advanced Organic Synthesis

Cross-Coupling Reactions and Functionalization Strategies

Beta-bromostyrene is a versatile substrate for numerous transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. zhishangchem.com

Heck Reactions for Substituted Styrene (B11656) Synthesis

The Palladium-catalyzed Heck reaction is a powerful method for the arylation or vinylation of alkenes. In this context, this compound can be coupled with various aryl or alkenyl groups to produce substituted styrenes. These products are valuable intermediates in the synthesis of a range of compounds. beilstein-journals.org The reaction generally proceeds with a palladium catalyst, such as palladium(II) acetate (B1210297), and a phosphine (B1218219) ligand. beilstein-journals.orgnih.gov The regioselectivity of the Heck reaction, determining whether the new substituent adds to the alpha or beta carbon of the styrene, can often be controlled by the choice of catalyst and reaction conditions. nih.gov For instance, the coupling of β-bromostyrene with octene using a Pd(OAc)2/neocuproine catalyst system has been investigated, showing a preference for the linear regioisomer. nih.gov

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is another key application of this compound. ontosight.ai This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. acs.org this compound can be coupled with a variety of aryl or vinyl boronic acids or their esters to generate substituted styrenes and 1,3-dienes. acs.orgnih.gov An early example demonstrated the coupling of (E)-β-bromostyrene with an alkenylboronate in the presence of a palladium catalyst and sodium ethoxide to yield the corresponding diene. acs.org The reaction's success is often dependent on the presence of a base, without which the reaction may fail to proceed. acs.org

Nickel-Catalyzed Cross-Coupling with Grignard Reagents

Nickel catalysts are effective for the cross-coupling of this compound with Grignard reagents (organomagnesium compounds). oup.comrhhz.netjst.go.jp This method is particularly useful for forming carbon-carbon bonds with alkyl groups, including sterically hindered tertiary alkyl groups. For example, dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II) has been shown to be an effective catalyst for the cross-coupling of tert-butylmagnesium chloride with β-bromostyrene to produce β-tert-butylstyrene. chemicalbook.inchemicalbook.comoup.comscientificlabs.iechemnet.com This reaction highlights the ability of nickel catalysts to promote challenging couplings that might be less efficient with other metals. rhhz.net The development of nickel-catalyzed cross-coupling reactions has expanded the possibilities for creating complex molecules, as nickel's unique properties allow for the activation of substrates that are often unreactive with palladium catalysts. researchgate.net

Palladium-Catalyzed Reactions with Organolithium Compounds

This compound also undergoes palladium-catalyzed cross-coupling reactions with organolithium compounds. orgsyn.orgorgsyn.orgresearchgate.net This reaction provides a stereoselective method for the synthesis of various alkenes. orgsyn.orgorgsyn.org The reaction is typically carried out in the presence of a zerovalent palladium complex, such as one generated in situ from palladium(II) chloride and a phosphine ligand. orgsyn.org For instance, (Z)-β-bromostyrene has been successfully coupled with methyllithium (B1224462) to produce (Z)-β-methylstyrene in high yield. orgsyn.org While nickel catalysts are efficient for reactions with Grignard reagents, they are generally not used for couplings with organolithium compounds. orgsyn.orgorgsyn.org

Precursor for Diverse Organic Molecules

Beyond its direct use in cross-coupling reactions, this compound serves as a starting material for the synthesis of a variety of other important organic compounds. chemicalbook.inchemicalbook.com Its ability to be transformed into different functional groups makes it a valuable building block in multi-step syntheses. chemicalbook.com

Synthesis of Cinnamonitriles

This compound is a direct precursor to cinnamonitriles, which are compounds containing a nitrile group attached to the double bond of a styrene framework. chemicalbook.inchemicalbook.comscientificlabs.iechemnet.com The synthesis can be achieved in a one-pot method by reacting this compound with a cyanide source. chemicalbook.inchemicalbook.comscientificlabs.iechemnet.comepa.gov For example, C-13 labeled cinnamonitrile (B126248) has been synthesized from this compound and potassium [C-13]cyanide. epa.gov This transformation introduces a valuable nitrile functionality, which can be further elaborated into other groups such as carboxylic acids or amines.

Formation of Substituted Alkenes and Corresponding Acetylenes

This compound is a key starting material for the synthesis of various substituted alkenes and acetylenes. nih.govfishersci.atfishersci.fifishersci.ca Its ability to undergo transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, makes it highly valuable for forming new carbon-carbon bonds. nih.govwikipedia.org

Notable examples of its application in forming substituted alkenes include:

Synthesis of β-tert-butylstyrene : This is achieved through a cross-coupling reaction with tert-butylmagnesium chloride, catalyzed by a nickel(II) complex. fishersci.atfishersci.fifishersci.ca

Preparation of 1,3-diphenyl-1-butene : Demonstrating its utility in creating more complex styrene derivatives. fishersci.atfishersci.fifishersci.canih.gov

Formation of fluorinated butenoates : It has been used to prepare pure ethyl Z- and E-α,α-difluoro-4-phenyl-3-butenoate. fishersci.atfishersci.fifishersci.canih.gov

Synthesis of cinnamonitriles : A one-pot method has been developed for the preparation of cinnamonitriles from β-bromostyrene. fishersci.atfishersci.ca

Furthermore, through elimination reactions, typically under basic conditions, β-bromostyrene can be converted into phenylacetylene (B144264), showcasing its role as a precursor to acetylenic compounds. nih.gov The stereoselective synthesis of (Z)-β-bromostyrenes can be achieved from cinnamic acid derivatives through a process of debrominative decarboxylation, which provides access to specific isomers for further synthetic transformations. epa.gov

Role in Total Synthesis of Natural Products and Antibiotics

The strategic importance of this compound is highlighted by its application in the total synthesis of complex natural products and antibiotics. nih.govfishersci.atfishersci.fifishersci.ca The unique structural motifs that can be generated from this compound are integral to building the carbon skeletons of biologically active molecules.

Key examples include:

Enediyne Antibiotics : Geometrically pure (Z)-1-bromo enynes, derived from precursors like β-bromostyrene, are essential for constructing the core structures of enediyne antibiotics, a class of potent antitumor agents. uni.lu

Santiagonamine : In the total synthesis of the antibiotic santiagonamine, a biaryl bromostyrene derivative serves as a crucial intermediate. mpg.de This intermediate is formed and then cyclized to construct the complex pyrido[2,3-c]coumarin backbone of the natural product. mpg.de

Preparation of Heterocyclic Compounds

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds, particularly those containing nitrogen. wikipedia.org A significant advancement in this area involves a palladium-catalyzed condensation reaction between 2-bromostyrene (B128962) and 2-chloroaniline (B154045) derivatives. iarc.fr This reaction first yields stable diphenylamine (B1679370) intermediates. iarc.fr Subsequently, these intermediates can be selectively cyclized to form different classes of important heteroaromatics by controlling the ligand used in the reaction. This ligand-controlled strategy provides efficient and selective routes to:

Indoles (5-membered rings)

Carbazoles (6-membered rings)

Acridines (6-membered rings)

Dibenzazepines (7-membered rings)

This methodology allows for the creation of four distinct and pharmaceutically important heterocyclic systems from a common precursor, demonstrating the compound's versatility. iarc.fr

Reactions with Organometallic Reagents

The reactivity of this compound with organometallic reagents is central to its synthetic utility, enabling the formation of new carbon-carbon bonds through various coupling mechanisms. nih.govwikipedia.org

Reactions with Nickel Carbonyl in the Presence of Alkynes

A specific and notable reaction of this compound involves its interaction with nickel carbonyl. In the presence of alkynes, this reaction leads to the formation of γ-but-2-enolactone. nih.govfishersci.atfishersci.fifishersci.canih.gov This transformation provides a direct route to this particular lactone structure, which can be a useful synthon in further organic synthesis.

Interaction with Dicarbonyldicyanonickelate(0)

The reaction of this compound with the dicarbonyldicyanonickelate(0) anion, generated in situ under a carbon monoxide atmosphere and in an alkaline medium, yields a variety of carbonylated products. wikipedia.orgwikipedia.org The specific products formed depend on the substitution pattern of the starting β-bromostyrene.

| Substrate | Products Formed |

| (E)- and (Z)-β-bromostyrene | (E)-Cinnamic acid, 3,4-diphenylhexanedioic acid, 3-phenylpropionic acid wikipedia.orgwikipedia.org |

| α-Methyl- and α-phenyl-β-bromostyrenes | Corresponding nitriles and carboxylic acids wikipedia.org |

This reaction showcases a method for introducing carboxylic acid or nitrile functionalities through a nickel-catalyzed carbonylation process.

Radical and Nucleophilic/Electrophilic Transformations

The chemical reactivity of this compound is characterized by its participation in radical, nucleophilic, and electrophilic transformations, making it a dynamic reagent in organic synthesis. nih.gov

| Transformation Type | Description and Examples |

| Radical | This compound can undergo radical reactions. A notable example is its reaction with dinitrogen tetroxide, which proceeds via a radical displacement mechanism. uni.luamericanelements.com It is also implicated in radical-chain transformations, such as photostimulated reactions with enolates, and can be a substrate in radical cyclization processes. wikipedia.orgontosight.ai |

| Nucleophilic | The bromine atom in this compound is susceptible to replacement by nucleophiles, a key feature in many of its applications. nih.govuni.lu This is the basis for its widespread use in transition-metal-catalyzed cross-coupling reactions with various organometallic nucleophiles. nih.govwikipedia.org A specific example of nucleophilic substitution is its reaction with potassium hexacyanodinickelate(I) to form new carbon-carbon bonds. uni.lu |

| Electrophilic | The carbon-carbon double bond allows this compound to react with electrophiles. nih.gov For instance, in an acidic medium, it undergoes an electrophilic addition reaction with formaldehyde (B43269) to yield 4-phenyl-5-bromo-1,3-dioxane derivatives. uni.lu |

Radical Reactions with Dinitrogen Tetroxide

The reaction of β-bromostyrene with dinitrogen tetroxide (N₂O₄) is a notable example of a radical displacement process. rsc.org When dinitrogen tetroxide is slowly added to a solution of β-bromostyrene, the primary product formed is β-nitrostyrene. illinois.eduwikipedia.org This transformation is understood to proceed through a radical mechanism. wikipedia.org The initial step involves the addition of a nitrogen dioxide radical (•NO₂), which exists in equilibrium with N₂O₄, to the double bond of β-bromostyrene. illinois.edursc.org This forms a relatively stable intermediate radical. illinois.edu This intermediate can then eliminate a bromine atom, leading to the formation of the stable β-nitrostyrene product. illinois.edu

Alongside the major product, saturated by-products resulting from the addition of bromine or dinitrogen tetroxide across the double bond have been observed. illinois.edu One such by-product, a dibromonitrophenylethane, was isolated from the reaction mixture. illinois.edu The radical pathway provides a synthetic route to β-nitrostyrenes, which are themselves valuable intermediates in organic synthesis, particularly for nitrogen-containing heterocycles. wikipedia.org

| Reactants | Reagent | Primary Product | Reaction Type | Key Findings |

| β-Bromostyrene | Dinitrogen Tetroxide (N₂O₄) | β-Nitrostyrene | Radical Displacement | Proceeds via a radical intermediate, with elimination of a bromine atom. illinois.eduwikipedia.org |

Nucleophilic Substitutions of the Bromine Atom

The bromine atom in β-bromostyrene is susceptible to replacement by various nucleophiles, making it a key substrate for forming new carbon-carbon and carbon-heteroatom bonds. smolecule.comacs.org These reactions are often facilitated by transition metal catalysts. radomir.com.pl

Notable nucleophilic substitution reactions include:

Cross-Coupling Reactions: β-Bromostyrene is widely used in palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. acs.org It readily couples with organoboronic acids and Grignard reagents to create more complex molecular structures. acs.org Iron-catalyzed cross-coupling with alkyl Grignard reagents, such as ethylmagnesium bromide (EtMgBr) in the presence of N-methylpyrrolidone (NMP), has also been shown to be effective.

Reaction with Metal Cyanide Complexes: In the presence of nickel carbonyl, β-bromostyrene reacts with nucleophiles like potassium hexacyanodinickelate(I) to facilitate the formation of new C-C bonds. smolecule.com Another example involves the reaction with dicarbonyldicyanonickelate(0) in an alkaline medium, which can yield cinnamic acid derivatives. radomir.com.pl

Vinylation of Ketimines: A transition-metal-free vinylation of ketimines has been demonstrated using β-bromostyrene. The reaction proceeds with a strong base like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) and effectively couples the vinyl group to the ketimine substrate.

Reaction with Thiolates: The bromine atom can be substituted by sulfur nucleophiles. For instance, β-bromostyrene reacts with potassium thioacetate (B1230152) in a one-pot synthesis to produce alkyl styryl sulfides.

| Reaction Type | Nucleophile/Catalyst System | Product Type | Reference |

| Suzuki/Heck Coupling | Organoboronic acids / Pd catalyst | Substituted Styrenes | acs.org |

| Iron-Catalyzed Coupling | Alkyl Grignard reagents / Fe(acac)₃ | Alkylated Styrenes | |

| Cyanation | Dicarbonyldicyanonickelate(0) | Cinnamic Acid Derivatives | radomir.com.pl |

| Vinylation | Ketimines / LiN(SiMe₃)₂ | Vinylated Imines | |

| Thiolation | Potassium Thioacetate | Alkyl Styryl Sulfides |

Electrophilic Additions and Cyclization Reactions

Electrophilic Additions:

Reaction with Formaldehyde: In an acidic environment, β-bromostyrene undergoes an electrophilic addition reaction with formaldehyde. This reaction leads to the formation of cyclic acetals, specifically 4-phenyl-5-bromo-1,3-dioxanes. smolecule.com

Bromination: The alkene can undergo electrophilic addition of bromine (Br₂). This reaction typically results in the anti-addition of two bromine atoms across the double bond to form 1,2-dibromo-1-phenylethane derivatives.

Cyclization Reactions:

Palladium-Catalyzed Domino Reactions: β-Bromostyrene is an effective partner in palladium-catalyzed domino reactions. For example, it has been used in the carbopalladation/cyclization of α-aminoallenes. In this process, the reaction with iodobenzene (B50100) or β-bromostyrene in the presence of a palladium catalyst can lead to the formation of aziridine (B145994) or 2,5-dihydropyrrole derivatives depending on the solvent used.

[3+2] Cycloadditions: Azaallyl anions can undergo a [3+2] cycloaddition with β-bromostyrene, which, after the elimination of bromide, results in vinylated products. This reaction pathway competes with direct nucleophilic substitution.

| Reaction Type | Reagent(s) | Product(s) | Reference |

| Electrophilic Addition | Formaldehyde / Acid | 4-Phenyl-5-bromo-1,3-dioxanes | smolecule.com |

| Electrophilic Addition | Bromine (Br₂) | 1,2-Dibromo-1-phenylethane derivatives | |

| Domino Cyclization | α-Aminoallenes / Pd Catalyst | Aziridines or 2,5-Dihydropyrroles | |

| [3+2] Cycloaddition | Azaallyl Anions | Vinylated pyrroline (B1223166) derivatives |

Role of Beta Bromostyrene in Materials Science Research

Building Blocks for Polymer Synthesis

As a monomer, beta-bromostyrene can participate in polymerization reactions to create novel polymers. Its incorporation is a strategic approach to imbue the resulting materials with specific functionalities derived from the carbon-bromine bond.

This compound can be used as a functional monomer in polymerization. zhishangchem.com It can be copolymerized with other monomers, such as styrene (B11656) and acrylates, to introduce bromine atoms into the polymer structure. zhishangchem.com For example, studies have detailed the copolymerization of this compound with styrene through constant potential electrolysis. capes.gov.br While some early research suggested that this compound acts primarily as a chain transfer agent rather than a comonomer in certain polymerizations with styrene, other studies have successfully created copolymers. cdnsciencepub.comcdnsciencepub.com

A significant area of research has been the copolymerization of this compound with methyl methacrylate (B99206) (MMA). researchgate.netakjournals.com The reactivity ratios for this copolymer system have been determined, and copolymers covering the full range of compositions have been synthesized to study their properties. researchgate.netakjournals.com The ability to incorporate this compound into polymer chains opens pathways to functional materials that leverage the unique characteristics of the bromine atom.

The primary motivation for incorporating this compound into polymers is to customize their properties for specific, high-value applications. The presence of the bromine atom is the key to these modifications. smolecule.com

Flame Retardancy: Bromine-containing polymers are known for their flame-retardant properties. zhishangchem.com Materials incorporating this compound can be used in applications like flame-retardant engineering plastics and packaging for electronic devices, thereby enhancing material safety. zhishangchem.com

Thermal Stability: The introduction of this compound can enhance the thermal properties of polymers, making them suitable for use in high-temperature environments. smolecule.com

Enhanced Reactivity: The bromine atom acts as a reactive site, which can be used for post-polymerization modification. This allows for the synthesis of value-added materials by enabling further chemical transformations on the polymer backbone. researchgate.net

Optical and Electrical Properties: The presence of the heavy bromine atom can alter the optical and electrical characteristics of a polymer, which is beneficial for creating materials for photonic and electronic applications. smolecule.com For instance, bromine-containing polymers may be used as insulating layers in integrated circuit packaging due to good dielectric properties and thermal stability. zhishangchem.com

Below is a table summarizing the properties imparted to polymers by the inclusion of this compound.

Table 1: Properties Modified by this compound Incorporation

| Property | Effect of Incorporation | Potential Application | Citation |

|---|---|---|---|

| Flame Resistance | Bromine atoms act as radical traps, inhibiting combustion. | Flame-retardant plastics, electronics packaging. | zhishangchem.com |

| Thermal Stability | Increases the degradation temperature of the polymer. | Materials for high-temperature environments. | smolecule.com |

| Electrical Properties | Can improve electrical conductivity and dielectric properties. | Electronic components, insulating layers. | zhishangchem.com |

| Optical Characteristics | Modifies refractive index and other optical behaviors. | Photonic devices. | smolecule.com |

| Chemical Reactivity | Bromine provides a site for further functionalization. | Synthesis of advanced, value-added materials. | researchgate.net |

Modification of Existing Materials

Beyond creating new polymers, this compound is used to alter the surface properties of existing materials, enhancing their functionality for specific uses like specialized coatings or adhesives. smolecule.com

Surface modification can be achieved by grafting polymer chains from a substrate, a technique often referred to as "grafting from." this compound and polymers containing it are useful in this context. For example, poly(4-bromostyrene) films can be used as a macro-initiator for Kumada catalyst-transfer polycondensation to grow other polymer chains from the surface. researchgate.net

In a similar vein, surfaces can be functionalized to initiate polymerization. One method involves modifying a surface, such as a poly(ethylene terephthalate) (PET) film, to anchor an initiator molecule. researchgate.net Subsequently, a monomer like styrene can be polymerized from these initiation sites using techniques such as atom transfer radical polymerization (ATRP), creating a dense layer of new polymer chains on the original material's surface. researchgate.net The principles of using brominated compounds in surface-initiated polymerization are well-established, allowing for precise control over the modification of material surfaces. researchgate.net

Thermal Degradation Studies of Poly(this compound)

Understanding the thermal stability and degradation mechanisms of polymers is critical for determining their processing conditions and service lifetime. Poly(this compound) and its copolymers have been the subject of such investigations.

The thermal degradation of poly(this compound) homopolymer and its copolymers with methyl methacrylate (MMA) has been studied using thermogravimetric analysis (TGA). researchgate.netakjournals.com Research shows that incorporating MMA units into the poly(this compound) chain significantly alters the degradation pathway. researchgate.net A key interaction occurs during thermal degradation, leading to the release of methyl bromide. researchgate.net

Interestingly, the thermal stability of the copolymers is not a simple average of the two homopolymers. The introduction of a comonomer at either end of the composition range results in a copolymer that is more stable than the poly(this compound) homopolymer. akjournals.com The maximum thermal stability is achieved in copolymers containing approximately 62 mole percent of this compound. akjournals.com This enhanced stability is attributed to the formation of stable anhydride (B1165640) structures within the polymer chain during the degradation process. akjournals.com

The table below summarizes key findings from thermal degradation studies of the this compound-co-methyl methacrylate system.

Table 2: Thermal Degradation Findings for Poly(β-bromostyrene-co-methyl methacrylate)

| Feature | Observation | Mechanism/Reason | Citation |

|---|---|---|---|

| Degradation Product | Release of methyl bromide. | Interaction between β-bromostyrene and methyl methacrylate units. | researchgate.net |

| Copolymer Stability | Copolymers are more stable than poly(β-bromostyrene) homopolymer. | Formation of stable anhydride structures during degradation. | akjournals.com |

| Maximum Stability | Occurs at a composition of ~62 mole % β-bromostyrene. | Optimal balance of monomer units for anhydride formation. | akjournals.com |

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5314126 |

| Styrene | 7501 |

| Methyl methacrylate | 6658 |

| Poly(this compound) | No single CID |

| Poly(methyl methacrylate) | No single CID (monomer CID: 6658) |

| Polystyrene | No single CID (monomer CID: 7501) |

Mechanistic Interpretation of Degradation Processes

The incorporation of this compound into polymeric structures significantly influences their degradation behavior under thermal and photolytic stress. The presence of the carbon-bromine bond and the aromatic ring introduces specific pathways for chain scission, cross-linking, and the evolution of volatile byproducts. Understanding these mechanisms is crucial for designing materials with tailored stability or controlled degradation profiles.

Thermal Degradation Mechanisms